1,4-Dibenzhydrylpiperazine
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Overview
Description
1,4-Dibenzhydrylpiperazine is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and toxic effects. This compound features a piperazine ring with two benzhydryl (diphenylmethyl) groups attached to the nitrogen atoms.
Mechanism of Action
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes at the molecular level . .
Biochemical Pathways
The compound is likely to interact with multiple pathways, given its complex structure and potential for diverse interactions
Result of Action
Some studies suggest that the compound may have pharmacological activities, such as vasodilator and hypotensive effects . The exact molecular and cellular effects are yet to be fully explored .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,4-Dibenzhydrylpiperazine. These factors could include temperature, pH, and the presence of other compounds. Specific studies investigating how these environmental factors influence the action of this compound are currently lacking .
Biochemical Analysis
Biochemical Properties
1,4-Dibenzhydrylpiperazine has been found to interact with certain enzymes and proteins. For instance, it has been shown to have ACE inhibitory activity, suggesting that it may interact with the angiotensin-converting enzyme (ACE) and potentially influence biochemical reactions related to blood pressure regulation .
Cellular Effects
Some studies suggest that it may have antimicrobial activities, indicating that it could influence cellular processes in bacterial cells .
Molecular Mechanism
Its observed ACE inhibitory activity suggests that it may bind to the ACE enzyme, potentially inhibiting its function and leading to changes in gene expression related to blood pressure regulation .
Metabolic Pathways
Given its potential interaction with the ACE enzyme, it may be involved in pathways related to blood pressure regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dibenzhydrylpiperazine can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These reactions typically require specific conditions such as the presence of a base (e.g., DBU) and protection-deprotection steps using groups like tert-butyloxycarbonyl (Boc) or benzyl groups .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include parallel solid-phase synthesis and photocatalytic synthesis to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1,4-Dibenzhydrylpiperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
1,4-Dibenzhydrylpiperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing various piperazine derivatives with potential biological activities.
Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.
Medicine: Research has shown its potential as an angiotensin-converting enzyme inhibitor, which could be useful in treating cardiovascular diseases.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Similar Compounds
Substituted Dibenzhydrylpiperazines: These compounds have various substituents on the benzhydryl groups, which can modulate their biological activities.
Uniqueness
1,4-Dibenzhydrylpiperazine is unique due to the presence of two benzhydryl groups, which can enhance its binding affinity and specificity for certain molecular targets compared to similar compounds with only one benzhydryl group .
Properties
IUPAC Name |
1,4-dibenzhydrylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N2/c1-5-13-25(14-6-1)29(26-15-7-2-8-16-26)31-21-23-32(24-22-31)30(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20,29-30H,21-24H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOADUFBZDDTPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40364673 |
Source
|
Record name | 1,4-dibenzhydrylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40364673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56265-29-3 |
Source
|
Record name | 1,4-dibenzhydrylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40364673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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